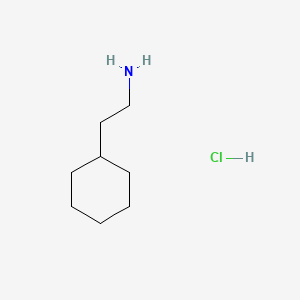

2-Cyclohexylethylamine hydrochloride

Description

Role as a Synthetic Intermediate

In the realm of organic synthesis, 2-Cyclohexylethylamine (B1584594) hydrochloride serves as a precursor in multi-step synthetic pathways. Its structure is particularly relevant in the construction of pharmacologically active molecules and other specialty chemicals.

Pharmaceutical Synthesis: The compound is utilized as an intermediate in the development of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com The cyclohexylethylamine moiety is a key structural element in certain classes of therapeutic agents. For instance, the broader structural class of phenethylamines, which includes analogs with cyclohexyl groups, has been extensively studied for antidepressant activities. The synthesis of the antidepressant Venlafaxine (B1195380), for example, involves intermediates that share a core structure of a substituted amine attached to a cyclohexane (B81311) ring. asianpubs.orggoogle.com

Agrochemical Development: It is also employed in the formulation of agrochemicals, where it contributes to the synthesis of effective herbicides and pesticides. chemimpex.com The amine functionality can be readily modified to produce a variety of derivatives with desired biological activities for crop protection.

Picolinamide Derivatives: Research has shown the use of related amine structures in the synthesis of picolinamides, a class of compounds investigated for applications in areas such as fungicides. google.comamazonaws.com These synthetic processes often involve coupling an amine with a picolinic acid derivative. google.comresearchgate.net

Applications in Industrial Chemistry

Beyond its role in fine chemical synthesis, the compound finds applications in industrial material science due to its specific chemical properties.

Polymer Industry: 2-Cyclohexylethylamine acts as an effective curing agent for epoxy resins. chemimpex.com During the curing process, its primary amine group reacts with the epoxide groups of the resin, forming a cross-linked, three-dimensional network. This process enhances the mechanical strength and thermal stability of the final polymer, making it suitable for demanding applications in the automotive and construction industries. chemimpex.com

Surfactants and Corrosion Inhibitors: The amine functionality and the hydrophobic cyclohexyl group make it a candidate for use in the production of surfactants and corrosion inhibitors, where these structural features can improve performance. chemimpex.com

| Application Area | Function | Industry |

|---|---|---|

| Pharmaceutical Development | Synthetic Intermediate chemimpex.com | Pharmaceutical |

| Agrochemical Formulation | Intermediate for Herbicides/Pesticides chemimpex.com | Agriculture |

| Polymer Chemistry | Curing Agent for Epoxy Resins chemimpex.com | Automotive, Construction |

| Specialty Chemicals | Precursor for Surfactants/Corrosion Inhibitors chemimpex.com | Chemical Manufacturing |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c9-7-6-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNMRHPOSFFDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203178 | |

| Record name | Cyclohexaneethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-55-6 | |

| Record name | Cyclohexaneethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneethylamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5471-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5471-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Current Research Landscape and Key Areas of Investigation

Classical and Modern Synthetic Routes to 2-Cyclohexylethylamine and its Hydrochloride Salt

Direct amination involves the reaction of a suitable precursor, like cyclohexanol, with ammonia (B1221849) or an amine derivative under catalytic conditions. smolecule.com However, reductive amination is a more common and versatile strategy for synthesizing primary, secondary, and tertiary amines. jocpr.comnih.gov This method transforms a carbonyl group into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com The process involves the initial reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com

This two-step sequence can often be performed in a single pot ("one-pot procedure"). jocpr.comyoutube.com For the synthesis of 2-cyclohexylethylamine, a suitable starting material would be cyclohexylacetaldehyde, which would react with ammonia to form an imine, followed by reduction. To prevent premature reduction of the starting carbonyl, specific reducing agents that are more selective for the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN), are frequently employed. wikipedia.orgmasterorganicchemistry.com The use of NaBH₃CN is advantageous because it is less reactive towards ketones and aldehydes at the slightly acidic pH required for imine formation, but readily reduces the more electrophilic iminium ion. youtube.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used, offering an alternative if cyanide-containing reagents are a concern. masterorganicchemistry.com

Catalytic hydrogenation is a powerful method for the synthesis of amines, typically involving the reduction of nitriles or oximes. A primary route to 2-cyclohexylethylamine involves the catalytic hydrogenation of 2-(1-cyclohexenyl)acetonitrile or 2-cyclohexylacetonitrile. smolecule.comchemicalbook.com This transformation is commonly achieved using catalysts like Raney Nickel or noble metals such as palladium and platinum, under a hydrogen atmosphere. smolecule.comwikipedia.org

The reduction of 2-(1-cyclohexenyl)acetonitrile simultaneously reduces both the carbon-carbon double bond of the cyclohexenyl ring and the carbon-nitrogen triple bond of the nitrile group to yield 2-cyclohexylethylamine. This reaction can be carried out using various catalytic systems, including a Ni-Pd alloy catalyst, which provides high yields. smolecule.com The hydrogenation of the C=C double bond is generally easier and occurs at lower activation energy than the hydrogenation of a C=O bond. researchgate.net

Table 1: Comparison of Synthetic Routes to 2-Cyclohexylethylamine

| Method | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) |

| Reduction with LiAlH₄ | 1-Cyclohexeneacetonitrile | Lithium aluminium hydride (LiAlH₄) | THF, reflux | 85-95 |

| Reduction with Red-Al | 1-Cyclohexeneacetonitrile | Sodium bis(2-methoxyethoxy)aluminium dihydride | THF, 15°C, 21h | 95 |

| Catalytic Hydrogenation | Cyclohexanone oxime | Raney Nickel | H₂, 1-5 MPa, 20-150°C | 85 |

| Catalytic Hydrogenation | 1-Cyclohexenylacetonitrile | Ni-Pd alloy | H₂, 1-5 MPa, 50-120°C | 90-95 |

This table is based on data from reference smolecule.com.

An alternative pathway to amines involves the formation of an oxime from a ketone, followed by its reduction. For the synthesis of 2-cyclohexylethylamine, a relevant precursor would be cyclohexyl methyl ketone. This ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime. The subsequent reduction of this oxime intermediate, typically via catalytic hydrogenation with a catalyst like Raney Nickel, yields the desired primary amine. smolecule.com This method provides a reliable route from readily available ketone starting materials to the target amine.

The final step in preparing 2-cyclohexylethylamine hydrochloride is the conversion of the free amine into its salt form. This is typically achieved by treating the amine with hydrochloric acid. google.com The reaction can be performed in various solvents. For instance, passing gaseous hydrogen chloride through a solution of the amine in a non-aqueous solvent like ether or carbon tetrachloride can precipitate the amine hydrochloride salt. google.com Alternatively, the amine can be dissolved in a solvent and treated with an aqueous solution of hydrochloric acid, followed by removal of the solvent and water to isolate the salt. google.comresearchgate.net This acid-base reaction is a straightforward and high-yielding method to obtain the stable, solid hydrochloride salt from the often liquid and air-sensitive free amine. google.comlookchem.com

Enantioselective Synthesis and Chiral Resolution Techniques

For applications requiring a specific stereoisomer, enantioselective synthesis or the resolution of a racemic mixture is necessary. Chiral amines are crucial components in many pharmaceuticals and fine chemicals. nih.gov

Asymmetric hydrogenation is a premier method for the synthesis of enantiomerically enriched or pure chiral amines. nih.gov This approach typically involves the hydrogenation of a prochiral imine or enamine using a transition metal complex containing a chiral ligand. nih.govajchem-b.com The most direct method is the asymmetric hydrogenation of prochiral imines. nih.gov

Iridium-based catalysts have shown high efficiency in the asymmetric hydrogenation of imines. smolecule.comajchem-b.com For example, chiral iridium complexes featuring phosphine (B1218219) ligands such as (R,R)-f-spiroPhos have been used to reduce imine precursors, achieving high enantiomeric excess (ee) of 90-97% under mild conditions. smolecule.com Similarly, rhodium complexes with chiral bisphosphine ligands are effective for the asymmetric hydrogenation of unsaturated substrates, including dehydromorpholines, yielding products with up to 99% ee. nih.govrsc.org These catalytic systems allow for the precise control of stereochemistry, which is essential for the synthesis of bioactive molecules. nih.gov

Table 2: Catalysts in Asymmetric Hydrogenation for Chiral Amines

| Catalyst Type | Chiral Ligand Example | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Iridium (Ir) Complex | (R,R)-f-spiroPhos | Imines | 90-97% | smolecule.com |

| Iridium (Ir) Complex | BINAP | Imines (via Reductive Amination) | High | smolecule.com |

| Rhodium (Rh) Complex | Chiral Bisphosphine (e.g., SKP) | Dehydromorpholines (Enamines) | Up to 99% | nih.govrsc.org |

Diastereomeric Salt Formation for Optical Resolution

The separation of enantiomers, a process known as optical resolution, is critical for producing stereochemically pure compounds. For chiral amines like 2-cyclohexylethylamine, a primary method to achieve this is through the formation of diastereomeric salts. This classical resolution technique leverages the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation. libretexts.org

The process begins by reacting the racemic amine (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. For instance, reacting racemic 1-cyclohexylethylamine with an optically pure chiral acid like (S)-mandelic acid or (2R,3R)-tartaric acid results in two diastereomers. lookchem.comresearchgate.netrsc.org

(R)-1-cyclohexylethylammonium-(S)-mandelate

(S)-1-cyclohexylethylammonium-(S)-mandelate

These two diastereomeric salts, having different spatial arrangements, will vary in their crystal lattice energies and solvation properties, leading to different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first. This solid can then be isolated by filtration. libretexts.orgresearchgate.net The choice of solvent is crucial, as it can significantly influence the efficiency of the resolution and even reverse which diastereomer precipitates. researchgate.net

Once the less soluble diastereomeric salt is isolated and purified, the chiral auxiliary (the resolving agent) is removed. This is typically achieved by treating the salt with a base to deprotonate the amine, followed by extraction. The now-resolved, enantiomerically enriched amine is recovered. The more soluble diastereomer remaining in the filtrate can also be processed to recover the other amine enantiomer. Research has shown that the molar ratio of the resolving agent to the amine can also be a critical factor in determining the success and outcome of the resolution. nih.gov

Table 1: Common Chiral Resolving Agents for Amines This table is generated based on common practices in chemical research.

| Resolving Agent | Chemical Class | Typical Application |

|---|---|---|

| (2R,3R)-Tartaric Acid | Dicarboxylic Acid | Resolution of racemic amines. researchgate.net |

| (S)-Mandelic Acid | α-Hydroxy Acid | Resolution of racemic amines and alcohols. lookchem.comresearchgate.net |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Resolution of a wide range of racemic bases. |

| Di-p-toluoyl-L-tartaric acid | Dicarboxylic Acid Derivative | Resolution of racemic alcohols and amines. researchgate.net |

Chiral Auxiliary Approaches in Stereoselective Amine Synthesis

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly using a stereoselective approach. One powerful strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction to form a specific stereoisomer. rsc.org After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov

In the context of amine synthesis, a common approach involves attaching an achiral substrate to a chiral auxiliary, such as one derived from Evans oxazolidinones or Oppolzer's camphor (B46023) sultam. researchgate.net This creates a new, chiral molecule where the auxiliary's stereocenter sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face.

For the synthesis of a chiral amine, the process could follow these general steps:

Coupling: An acyl group is attached to the chiral auxiliary.

Stereoselective Reaction: The key bond is formed. For example, an enolate formed from the auxiliary-adduct could be alkylated, or a ketone could be reduced to an alcohol with a defined stereochemistry. For amine synthesis, a relevant transformation would be the stereoselective reduction of a C=N bond (imine) that is attached to the chiral auxiliary.

Cleavage: The chiral auxiliary is cleaved from the product, often through hydrolysis or reduction, to release the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused. rsc.orgnih.gov

This method's effectiveness is measured by the diastereomeric excess (de) of the product formed while the auxiliary is attached, which directly translates to the enantiomeric excess (ee) of the final product after the auxiliary is removed. High levels of diastereoselectivity (often >95% de) are achievable with well-designed auxiliaries and optimized reaction conditions. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is a fundamental aspect of chemical synthesis, aimed at maximizing product yield and purity while minimizing costs, reaction time, and environmental impact. rsc.orgwisdomlib.org For the synthesis of this compound, various parameters must be fine-tuned. Key variables include temperature, pressure, reaction time, concentration of reactants, and the choice and amount of catalyst and solvent. researchgate.net

The process often involves systematically varying one parameter while keeping others constant to observe its effect on the outcome. For example, lowering the reaction temperature might decrease the reaction rate but can significantly improve selectivity (enantioselectivity or chemoselectivity). researchgate.net Conversely, increasing the concentration of reactants might speed up the reaction but could also lead to an increase in by-product formation. Modern approaches may utilize data-driven methods like Bayesian optimization to more efficiently explore the parameter space and identify optimal conditions. rsc.orgnih.gov

Table 2: Key Parameters for Reaction Optimization This table is generated based on established principles of chemical process development.

| Parameter | Significance in Amine Synthesis | Goal of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to decomposition or side reactions. | Find the lowest temperature for an acceptable rate and highest selectivity. researchgate.net |

| Solvent | Influences solubility of reactants, reaction rate, and sometimes the reaction pathway. | Select a solvent that maximizes yield and purity, and is safe and environmentally benign. researchgate.net |

| Catalyst Loading | The amount of catalyst affects the reaction rate. Too much can be wasteful and complicate purification. | Use the minimum amount of catalyst to achieve a high conversion in a reasonable time. wisdomlib.org |

| Reactant Concentration | Impacts reaction kinetics. High concentrations can increase rate but may cause precipitation or side reactions. | Balance reaction rate with solubility and selectivity considerations. researchgate.net |

| Reaction Time | Determines the extent of conversion. Insufficient time leads to low yield; excessive time can promote by-product formation. | Identify the point at which the desired product formation is maximized. wisdomlib.org |

Solvent Systems and Aqueous Reaction Environments

The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. researchgate.net Solvents are not merely inert media but can affect reactant solubility, stabilize transition states, and influence reaction rates and selectivity. In the synthesis of amines, a wide range of organic solvents may be employed.

The transition towards "green chemistry" has spurred interest in using more environmentally benign solvents, including water. acs.org Aqueous reaction environments offer advantages in terms of cost, safety, and environmental impact. However, many organic reactants are insoluble in water, necessitating strategies such as the use of co-solvents or phase-transfer catalysts. Biphasic systems, where the reaction occurs in an organic solvent and the product or catalyst resides in an aqueous phase, can simplify purification and catalyst recycling. dtu.dk The use of solvent-free mechanochemical methods, which involve grinding reactants together, has also been reported for some amine syntheses, offering a way to eliminate solvent waste entirely. smolecule.com

Development of Novel Catalytic Systems for Amine Synthesis

Catalysis is central to modern amine synthesis, enabling efficient and selective transformations. acs.org The development of novel catalytic systems is a major focus of research, aimed at creating more active, selective, and sustainable processes. harvard.edu

Transition-Metal Catalysis : Catalysts based on metals like palladium, iron, and rhodium are widely used for reactions such as reductive amination and hydroamination. acs.org These methods allow for the direct formation of C-N bonds. Research focuses on developing catalysts that operate under milder conditions and with lower catalyst loadings.

Biocatalysis : Enzymes offer unparalleled selectivity, particularly for the synthesis of chiral amines. Amine transaminases (ATAs), for example, can convert a ketone into a chiral amine with very high enantiomeric excess. acs.org These reactions are typically run in aqueous media under mild conditions, making them an attractive green alternative to traditional chemical methods. Cascade reactions, where multiple enzymes work in one pot to convert a simple starting material into a complex chiral amine, are an area of active development. acs.org

Organocatalysis : This field uses small, metal-free organic molecules to catalyze reactions. For amine synthesis, chiral phosphoric acids or thiourea-based catalysts can be used to activate imines for asymmetric nucleophilic addition, providing a pathway to enantiomerically enriched amines. harvard.edu

pH Control and Stability Considerations during Synthetic Protocols

Amines are basic compounds, and their reactivity, solubility, and stability are highly dependent on the pH of the reaction medium. libretexts.org Careful control of pH is therefore essential throughout the synthesis and purification process.

During synthesis, the pH can dictate the reactivity of both substrates and catalysts. For instance, in reductive amination, the pH must be controlled to favor the formation of the imine or iminium ion intermediate without deactivating the reducing agent. openstax.org

During the workup and purification stages, pH adjustments are critical. Amines can be separated from neutral or acidic impurities by liquid-liquid extraction. By acidifying the aqueous phase (e.g., with HCl), the amine is protonated to form its water-soluble ammonium (B1175870) salt (R-NH3+), which partitions into the aqueous layer. After separating the layers, the aqueous phase can be made basic to regenerate the free amine (R-NH2), which can then be extracted back into an organic solvent. libretexts.org

The final product, this compound, is the acid salt of the amine. Converting the free amine to its hydrochloride salt by treatment with hydrochloric acid is a common final step. This is done because the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the often volatile and air-sensitive free amine. watertechonline.com The stability of amine-containing compounds, especially those with protecting groups, can also be pH-dependent, requiring careful selection of conditions to avoid unwanted cleavage. organic-chemistry.org

Purification Methodologies for Research-Grade Compounds

Achieving the high purity required for research-grade chemical compounds necessitates effective purification strategies. For this compound, a crystalline solid, several methodologies can be employed.

Recrystallization : This is the most common method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a suitable hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the pure compound crystallizes out, while impurities tend to remain dissolved in the mother liquor. The choice of solvent is critical for obtaining high recovery and purity.

Acid-Base Extraction : As described previously, this technique is invaluable for removing non-basic impurities from the amine before its conversion to the hydrochloride salt. libretexts.org It exploits the ability of the amine to move between aqueous and organic phases based on pH.

Chromatography : For separating impurities with similar properties to the desired compound, column chromatography can be used. The mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and separation occurs based on the differential partitioning of the components between the stationary phase and a mobile solvent.

Sublimation : For certain compounds, sublimation can be an effective purification technique where the solid is heated under vacuum, transitioning directly into a gas, and then re-condensed as a pure solid on a cold surface, leaving non-volatile impurities behind.

The final research-grade product is typically characterized by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis to confirm its identity and purity.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylethylamine Hydrochloride

Amine Functional Group Reactivity in Organic Transformations

The reactivity of 2-cyclohexylethylamine (B1584594) hydrochloride is primarily dictated by the presence of the amine functional group. This group's nucleophilic nature and its ability to act as a base are central to its role in a variety of organic transformations.

Nucleophilic Substitution Reactions in Diverse Chemical Systems

The amine group in 2-cyclohexylethylamine hydrochloride can act as a nucleophile, participating in substitution reactions. smolecule.com This is particularly evident in reactions with alkyl halides, where the nitrogen atom, with its lone pair of electrons, attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. The hydrochloride form of the amine implies that the amine is protonated. For it to act as a nucleophile, it typically requires deprotonation to the free amine, 2-cyclohexylethylamine, which can be achieved by the addition of a base. The free amine is a versatile intermediate in the synthesis of more complex molecules. chemimpex.com

The general scheme for the nucleophilic substitution reaction is as follows:

R-X + (CH₂)₂C₆H₁₁NH₂ → R-NH(CH₂)₂C₆H₁₁ + HX

Where R-X represents an alkyl halide.

Amide and Urea Formation Reactions with Specific Coupling Reagents

This compound is a precursor to the free amine, which readily reacts with carboxylic acids and their derivatives to form amides. This transformation is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers. The reaction typically requires the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Similarly, the free amine can react with isocyanates or other carbamoylating agents to form ureas. These reactions are crucial in the production of various materials and biologically active molecules.

Salt Formation Mechanisms and Protonation Dynamics of Amine Hydrochlorides

2-Cyclohexylethylamine is a weak base due to the presence of the amine group. smolecule.com It reacts with acids, such as hydrochloric acid, to form the corresponding ammonium (B1175870) salt, this compound. This is an acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from the acid. smolecule.com

The formation of the hydrochloride salt is an equilibrium process, and the position of the equilibrium is dependent on the pKa of the amine and the pH of the solution. The protonation of the amine group significantly alters its chemical and physical properties, including its solubility and reactivity. The predicted pKa of 2-cyclohexylethylamine is approximately 10.0 ± 0.10, indicating it is a moderately strong base. lookchem.com

Elucidation of Reaction Pathways and Kinetic Studies

Understanding the reaction pathways and kinetics of reactions involving this compound is essential for optimizing synthetic procedures. For instance, in the synthesis of 1,2-dihydro-isoquinoline and 2H-isoindoline derivatives through a multicomponent reaction, the choice of catalyst and reaction conditions can selectively lead to different products. rsc.org Mechanistic studies, often supported by quantum chemical calculations, can help to elucidate the formation of these different products and understand the role of the amine in directing the reaction pathway. rsc.org

Kinetic studies would provide valuable data on reaction rates, activation energies, and the influence of various parameters such as temperature, concentration, and solvent on the reaction outcome. Such studies are crucial for scaling up reactions from a laboratory to an industrial setting.

Understanding Stability and Degradation Mechanisms in Controlled Research Environments

The stability of this compound is an important consideration for its storage and use. Like other amine hydrochlorides, it is generally a stable, solid compound. However, the free amine, 2-cyclohexylethylamine, is sensitive to air. lookchem.com

Degradation studies, particularly under thermal and oxidative stress, are important for understanding the compound's shelf-life and potential decomposition pathways. Studies on structurally related amines have shown that degradation can be influenced by factors such as the presence of oxygen, metals, and temperature. nih.gov For instance, in aqueous amine systems used for CO2 capture, the presence of high oxygen concentrations and iron can significantly reduce the stability of certain amines. nih.gov While specific degradation studies on this compound are not widely published, understanding the degradation mechanisms of similar primary amines can provide insights into its potential decomposition products and pathways.

Applications As a Building Block in Advanced Chemical Synthesis

Development of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

The molecular framework of 2-cyclohexylethylamine (B1584594) is a recurring motif in medicinal chemistry, where it functions as a key intermediate for creating Active Pharmaceutical Ingredients (APIs). chemimpex.comsumitomo-chem.co.jp Its incorporation into a potential drug molecule can significantly influence its pharmacological profile. The process often involves multi-step syntheses where the 2-cyclohexylethylamine core is chemically modified to achieve the desired therapeutic action. nih.govgoogle.com

Researchers utilize 2-cyclohexylethylamine as a foundational scaffold in the development of novel drug candidates. chemimpex.com In drug discovery, new compounds are often created by assembling various molecular building blocks, a strategy that allows for the systematic exploration of chemical space. taylorfrancis.com The synthesis of hybrid molecules, where two or more pharmacophores are linked together, is a promising approach to enhance therapeutic efficacy, and a moiety derived from 2-cyclohexylethylamine could serve as a critical component in such designs. nih.gov Modern techniques like solid-phase parallel synthesis can be employed to create large libraries of related compounds from a common intermediate, facilitating the rapid screening for new drug leads. mdpi.com

The inclusion of the 2-cyclohexylethylamine structure within a larger molecule is a strategic tool for modulating biological activity. chemimpex.com The cyclohexyl group, in particular, enhances the lipophilic (hydrophobic) character of a molecule. chemimpex.com This property is crucial in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological effects, are fundamental to medicinal chemistry. researchgate.netdrugdesign.org For instance, in phenethylamine (B48288) derivatives, a class of compounds structurally related to 2-cyclohexylethylamine, the nature and position of substituents on the ring systems can drastically alter their affinity for biological targets like serotonin (B10506) receptors. biomolther.orgresearchgate.net By incorporating the cyclohexyl group, chemists can fine-tune a drug candidate's properties to improve its interaction with a receptor or enzyme, potentially leading to increased potency and selectivity. drugdesign.org

| Derivative Class | Role of 2-Cyclohexylethylamine Moiety | Potential Therapeutic Application |

|---|---|---|

| Phenethylamine Analogs | Provides a lipophilic cyclohexyl anchor to modulate receptor binding and membrane permeability. biomolther.orgresearchgate.net | Neurological disorders, by targeting neurotransmitter systems. chemimpex.combiomolther.org |

| Hybrid Compounds | Acts as a structural scaffold or a lipophilic component when linked to another pharmacophore. nih.gov | Varied, depending on the other linked pharmacophores (e.g., anticancer, antimicrobial). nih.gov |

Synthesis of Agrochemicals and Specialty Chemicals

The utility of 2-cyclohexylethylamine extends beyond pharmaceuticals into the realms of agrochemicals and other specialty chemicals like surfactants and corrosion inhibitors. chemimpex.com Its versatile structure allows it to serve as an intermediate in the production of a wide range of performance-oriented chemical products.

In the agrochemical sector, 2-cyclohexylethylamine is used as a building block in the research and development of effective herbicides and pesticides. chemimpex.com A pesticide formulation is a mixture of an active ingredient, which targets the pest, and various inert ingredients that improve the product's stability, safety, and application effectiveness. ufl.edu 2-Cyclohexylethylamine can be a precursor to the active ingredient itself, where its molecular structure is integral to the pesticidal activity.

The amphiphilic nature of the 2-cyclohexylethylamine molecule—possessing both a hydrophobic tail (the cyclohexyl group) and a hydrophilic head (the amine group)—makes it a suitable precursor for surfactants. chemimpex.com Surfactants are compounds that lower surface tension and are used in everything from detergents to industrial wetting agents. mdpi.comnih.gov The amine group can be chemically modified, for example, through reaction with ethylene (B1197577) oxide, to create various types of non-ionic or cationic surfactants. nih.gov

Furthermore, this compound and its derivatives are effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. chemimpex.com Corrosion inhibitors are substances that, when added in small concentrations, slow down the rate of corrosion. nih.gov The mechanism often involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier. researchgate.net The nitrogen atom in the amine group acts as a polar center that can bond to the metal surface, while the hydrophobic cyclohexyl group helps to form a dense, water-repellent layer. nih.govresearchgate.net Patents have been granted for the use of cyclohexylamine (B46788) salts of petroleum sulfonic acid as effective corrosion inhibitors in fuels and lubricants. google.com

| Application Area | Function / Mechanism |

|---|---|

| Surfactant Synthesis | Serves as a precursor with a distinct hydrophobic (cyclohexyl) and hydrophilic (amine) region. chemimpex.commdpi.com |

| Corrosion Inhibition | Adsorbs onto metal surfaces via the polar amine group, forming a protective hydrophobic layer. nih.govresearchgate.netgoogle.com |

Precursors for New Chemical Entities (NCEs)

A New Chemical Entity (NCE) is a molecule developed in the early stages of drug discovery that has not yet been approved for marketing. As a versatile building block, 2-cyclohexylethylamine is a valuable precursor for generating libraries of NCEs. whiterose.ac.uk Its established reactivity allows chemists to incorporate it into a multitude of larger, more complex structures. This capability is crucial in fragment-based drug discovery, where small molecular fragments are identified and then elaborated or combined to produce a lead compound. The ability to readily create derivatives from a core structure like 2-cyclohexylethylamine accelerates the discovery process for novel and effective medicines.

Role in Materials Science and Polymer Chemistry Research

Integration into Polymer Systems for Enhanced Properties

The incorporation of the cyclohexylethylamine moiety into polymer structures can significantly enhance their thermal and mechanical properties. This is particularly evident in its roles as a curing agent for thermosets and as a monomer unit in the synthesis of specialized polymers.

Cycloaliphatic amines, a class of compounds that includes 2-cyclohexylethylamine (B1584594), are utilized as curing agents or hardeners for epoxy resins. polymerinnovationblog.com These amines are known for imparting specific, desirable characteristics to the final cured product. The rigid and bulky cyclohexyl group contributes to a higher glass transition temperature (Tg) and improved chemical resistance in the cured epoxy network compared to more flexible aliphatic amines. polymerinnovationblog.com The reaction mechanism involves the amine's primary nitrogen atoms opening the epoxide ring of the epoxy resin, leading to a cross-linked, three-dimensional network.

The use of bridged bis(cyclohexylamine) derivatives as curing agents can lead to enhanced processing of the epoxy resin and allows for the adjustment of reactivity and performance, resulting in epoxy formulations with superior high-temperature properties. google.com While cycloaliphatic epoxy resins react much more slowly with amine curing agents than standard bisphenol A (BPA) epoxies due to steric hindrance, the reaction can be facilitated under high-temperature conditions or with the use of catalysts. tetrawill.com The properties of the final material are highly dependent on the curing schedule and the presence of any accelerators or plasticizers. core.ac.uk Formulations using cycloaliphatic amine hardeners can achieve high Tg values, indicating good thermal stability. core.ac.uk

Table 1: General Properties Conferred by Different Amine Curing Agent Classes

| Amine Class | Primary Contribution to Epoxy Formulation |

|---|---|

| Polyethyleneamines | High reactivity |

| Cycloaliphatic amines | High Tg and chemical resistance polymerinnovationblog.com |

| Aromatic Amines | Extremely high Tg and chemical resistance polymerinnovationblog.com |

| Polyetheramines | High Flexibility polymerinnovationblog.com |

| Polyurethane-based amines | Extremely high flexibility polymerinnovationblog.com |

This table is generated based on information from various sources to illustrate the role of cycloaliphatic amines in context.

Chiral derivatives of cyclohexylethylamine serve as valuable building blocks for the synthesis of optically active polymers. These polymers are of significant interest for their potential applications in novel materials, such as chiral recognition and separation media. researchgate.net

Research has demonstrated the synthesis of new optically active polyamines through the polycondensation of chiral (R)-(-)-1-cyclohexylethylamine with p-xylylene dibromide. researchgate.net In this process, the chiral amine and the dibromide monomer react in the presence of potassium carbonate. researchgate.net The resulting polymer possesses a linear structure with the chiral cyclohexylethylamine moiety as a side chain. researchgate.net The synthesis involves carefully controlled reaction conditions to achieve the desired polymer structure, followed by purification steps like reprecipitation to isolate the final product. researchgate.net The terminal amine groups can be end-capped, for instance with benzyl (B1604629) bromide, to prevent further reaction and stabilize the polymer. researchgate.net The successful synthesis of these linear polymers without contamination from quaternary amines has been confirmed through FTIR spectroscopy. researchgate.net Such optically active polymers are key building blocks for creating well-defined materials with specific higher-ordered structures. researchgate.net

Interfacial Modification and Defect Passivation in Advanced Materials

The molecular structure of 2-cyclohexylethylamine makes it an effective agent for modifying interfaces and passivating defects in advanced materials, most notably in the field of photovoltaics.

In the field of perovskite solar cells (PSCs), 2-cyclohexylethylamine (CHEA) has been successfully employed as a post-treatment agent to enhance device performance and stability. acs.org Perovskite materials, while highly efficient at converting sunlight to electricity, often suffer from defects, particularly at their surfaces and grain boundaries, which can trap charge carriers and reduce efficiency. The introduction of CHEA serves to passivate these defects. acs.org A study showed that optimizing the concentration of CHEA for post-treatment significantly improved the power conversion efficiency (PCE) of PSCs from 18.05% to 21.53%. acs.org This enhancement is attributed to the reduction of defect sites and improved crystallinity of the perovskite layer. acs.org

Bulky organic cations like cyclohexylethylammonium are instrumental in forming 2D/3D perovskite heterostructures. These structures combine the high efficiency of 3D perovskites with the enhanced environmental stability of 2D perovskites, which feature hydrophobic organic spacer layers. researchgate.netresearchgate.net When a solution containing a cyclohexylethylammonium salt (like CHEAI - cyclohexylethylammonium iodide) is applied to a 3D perovskite film, it can induce the formation of a thin 2D perovskite layer on top. acs.org

Table 2: Performance of Perovskite Solar Cells With and Without CHEA Treatment

| Device Configuration | Power Conversion Efficiency (PCE) |

|---|---|

| Control Device (without CHEA) | 18.05% acs.org |

| Optimized Device (with CHEA) | 21.53% acs.org |

This table is based on data from a 2021 study on defect passivation using CHEA. acs.org

The beneficial effects of 2-cyclohexylethylamine at perovskite interfaces stem from specific molecular interactions. The primary amine group (-NH2) on the CHEA molecule acts as a Lewis base. acs.org It can effectively interact with and form coordinate bonds (Lewis adducts) with undercoordinated lead ions (Pb²⁺), which are common defect sites in lead-halide perovskites. acs.org This interaction "passivates" the defect, neutralizing its ability to trap charge carriers and contribute to non-radiative recombination, which is a major loss mechanism in solar cells. acs.org

This passivation at the interface and along grain boundaries leads to several positive consequences. It reduces non-radiative recombination, thereby increasing the open-circuit voltage and fill factor of the solar cell. researchgate.net The formation of a 2D capping layer by cations like cyclohexylethylammonium can also act as a hydrophobic shield, protecting the underlying 3D perovskite from moisture and inhibiting ion migration, which contributes to significantly improved long-term device stability. acs.orgresearchgate.netresearchgate.net

Crystallization Science and Stereochemical Control

Principles of Diastereomeric Salt Crystallization for Enantiomeric Resolution

The primary method for resolving racemic mixtures of chiral amines like 2-cyclohexylethylamine (B1584594) is through the formation of diastereomeric salts. chemrxiv.orglibretexts.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystal structure. rsc.org This difference in physical properties allows for their separation by fractional crystallization. chemrxiv.org

The selection of an appropriate chiral resolving agent is crucial for successful resolution. Common resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. libretexts.orgmissouri.edu The efficiency of the resolution depends on the degree of difference in the solubility of the two diastereomeric salts. The less soluble diastereomer will crystallize out of the solution first, allowing for its separation by filtration. Subsequently, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. missouri.edu

For instance, the resolution of racemic 1-cyclohexylethylamine, a compound structurally similar to 2-cyclohexylethylamine, has been effectively achieved using (S)-mandelic acid. researchgate.net The choice of solvent also plays a significant role in the success of the resolution, as it can influence the solubility of the diastereomeric salts.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

| (R,R)-Tartaric Acid | C₄H₆O₆ | 150.09 | Readily available, forms salts with amines. libretexts.org |

| (S)-Mandelic Acid | C₈H₈O₃ | 152.15 | Effective for resolving α-phenylethylamines and related compounds. missouri.edu |

| (S)-Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | Strong acid, useful for forming crystalline salts. libretexts.org |

| Brucine | C₂₃H₂₆N₂O₄ | 394.47 | A naturally occurring alkaloid used as a resolving agent for acidic compounds. libretexts.org |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | A naturally occurring alkaloid used as a resolving agent for acidic compounds. libretexts.org |

Crystal Engineering and Morphology Control

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties. For 2-Cyclohexylethylamine hydrochloride, this involves controlling the crystal habit and understanding the factors that influence its crystallization process.

The external shape of a crystal, known as its crystal habit, can significantly impact its physical properties, including flowability, compaction, and dissolution rate. chemrxiv.org The crystal habit is determined by the relative growth rates of different crystal faces. Various strategies can be employed to modify the crystal habit of a substance like this compound.

One of the most effective methods is the choice of crystallization solvent. nih.gov Solvents can influence crystal habit by selectively adsorbing to specific crystal faces, thereby inhibiting their growth and allowing other faces to grow more prominently. nih.gov For example, polar solvents tend to favor the growth of non-polar faces, while non-polar solvents can promote the growth of polar faces. The dissolution rate of rod-shaped particles of dipyridamole (B1670753) crystallized from benzene (B151609) was found to be significantly faster than that of rectangular needle-shaped crystals produced from methanol. nih.gov Similarly, ibuprofen (B1674241) precipitated from ethanol (B145695) and acetone (B3395972) yields small, circular platy crystals with higher dissolution rates compared to the flat, rod-like crystals obtained from propylene (B89431) glycol and 2-propanol. nih.gov

Other factors that can be used to modify crystal habit include the level of supersaturation, the temperature of crystallization, and the presence of additives or impurities. These factors can all influence the relative growth rates of different crystal faces and thus the final crystal morphology.

Table 2: Influence of Solvent on Crystal Habit (General Examples)

| Compound | Crystallization Solvent | Resulting Crystal Habit | Reference |

| Tolbutamide | Methanol/Ethanol | Plate-like | nih.gov |

| Tolbutamide | Acetone | Needle-like | nih.gov |

| Dipyridamole | Benzene | Rod-shaped | nih.gov |

| Dipyridamole | Methanol | Rectangular needle-shaped | nih.gov |

| Ibuprofen | Ethanol/Acetone | Small, circular platy | nih.gov |

The molecular structure of a compound, particularly its rigidity and the steric bulk of its substituents, plays a critical role in its crystallization behavior. The cyclohexyl group in this compound introduces a degree of molecular stiffness and steric hindrance that can influence crystal packing. researchgate.net

Molecular stiffness, or the rigidity of the molecular backbone, can promote more ordered packing arrangements in the crystal lattice, potentially leading to higher melting points and greater thermodynamic stability. The relatively rigid cyclohexyl ring can dictate specific packing motifs.

Steric hindrance, arising from the bulky cyclohexyl group, can affect the kinetics of crystal nucleation and growth. nih.gov While significant steric hindrance can sometimes inhibit crystallization, it can also direct the formation of specific crystal structures by limiting the number of possible packing arrangements. researchgate.net In the case of amines, the steric hindrance around the nitrogen atom can influence the formation of hydrogen bonding networks, which are crucial for the stability of the crystal lattice. researchgate.net Computational studies on various amines have shown that the bulkiness of alkyl side groups is a pivotal factor in determining the conformation of the amine in the solid state. researchgate.net

Advanced Methodologies for Enhancing Enantiomeric Purity in Chiral Systems

Beyond classical diastereomeric salt crystallization, advanced methods have been developed to enhance the enantiomeric purity of chiral compounds.

A notable advanced methodology is Dielectrically Controlled Optical Resolution (DCR). This technique leverages the influence of the solvent's dielectric constant on the selective crystallization of diastereomeric salts. rsc.orgresearchgate.netnih.gov Remarkably, by adjusting the dielectric constant of the crystallization solvent, it is possible to selectively crystallize either one of the two diastereomeric salts using the same chiral resolving agent. rsc.org

This phenomenon has been observed in the resolution of (RS)-1-cyclohexylethylamine, a close structural analog of 2-cyclohexylethylamine, using (S)-mandelic acid. researchgate.net The underlying molecular mechanism of DCR involves a competition between different intermolecular interactions in the solution and at the crystal surface. The dielectric constant of the solvent can modulate these interactions, thereby favoring the crystallization of one diastereomer over the other. rsc.org This method offers a powerful tool for optimizing chiral resolutions, as it allows for the targeted isolation of either enantiomer from the racemic mixture by simply changing the solvent composition. researchgate.net

Table 3: Conceptual Framework of Dielectrically Controlled Resolution (DCR)

| Dielectric Constant of Solvent | Predominant Intermolecular Forces | Favored Diastereomer Crystallization | Outcome |

| Low | Ion-pairing and hydrogen bonding may dominate, leading to specific associations. | One diastereomer may exhibit significantly lower solubility due to stronger lattice interactions. | Selective crystallization of one enantiomer. |

| High | Solvent-solute interactions become more significant, potentially altering the relative solubilities of the diastereomers. | The other diastereomer might become the less soluble species. | Selective crystallization of the other enantiomer. |

Investigations into Polymorphism and Solid-State Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The investigation of polymorphism in this compound is essential for ensuring the consistency and performance of the final product.

The solid-state characterization of amine hydrochlorides can be performed using a variety of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for identifying different polymorphic forms, as each polymorph will produce a unique diffraction pattern. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the different forms, including their melting points, transition temperatures, and thermal stability. These techniques can reveal the presence of multiple polymorphs and help to establish their thermodynamic relationships. For instance, DSC can detect endothermic events like melting and exothermic events like crystallization or polymorphic transitions. TGA provides information about mass loss as a function of temperature, which is useful for identifying solvates or hydrates and assessing thermal stability.

Advanced Analytical Techniques for 2 Cyclohexylethylamine Hydrochloride Research

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which serves as a molecular fingerprint. Different spectroscopic methods provide unique insights into the atomic and molecular properties of 2-Cyclohexylethylamine (B1584594) hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. slideshare.net By observing the behavior of atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationship of atoms.

For 2-Cyclohexylethylamine hydrochloride, ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclohexyl ring would typically appear as a series of complex, overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would each produce a distinct multiplet, with the one closer to the amine group being further downfield due to the electron-withdrawing effect of the nitrogen. The protons on the ammonium (B1175870) group (-NH₃⁺) might appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. Due to the plane of symmetry that can exist in the cyclohexyl ring depending on its conformation, the number of signals may be reduced. One would expect to see distinct signals for the two carbons of the ethyl sidechain and a set of signals for the carbons of the cyclohexyl ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton coupling, confirming which protons are adjacent to each other and solidifying the assignment of the ethyl chain and its connection to the cyclohexyl ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexylethylamine Moiety Note: These are estimated values and can vary based on solvent and experimental conditions.

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl Protons | 1.0 - 2.0 (complex multiplets) | 25 - 40 |

| -CH₂- (adjacent to ring) | ~1.5 - 1.8 (multiplet) | ~35 - 45 |

| -CH₂- (adjacent to N) | ~2.8 - 3.2 (multiplet) | ~40 - 50 |

| -NH₃⁺ Protons | Variable, broad singlet | N/A |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. wiley.com It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. wiley.com Each functional group has a characteristic absorption frequency.

In the FTIR spectrum of this compound, several key absorption bands would be expected:

N-H Stretching: As a primary amine hydrochloride salt, the compound will exhibit a very broad and strong absorption band in the region of 2800-3000 cm⁻¹, which is characteristic of the ammonium ion (-NH₃⁺) stretching vibrations. This often overlaps with the C-H stretching bands.

C-H Stretching: Strong absorptions between 2850 cm⁻¹ and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene (-CH₂) and methine (-CH) groups in the cyclohexyl and ethyl portions of the molecule. mdpi.com

C-H Bending: The bending vibrations for the CH₂ groups (scissoring) would appear around 1450-1470 cm⁻¹. mdpi.com

N-H Bending: The ammonium group also gives rise to bending vibrations, typically seen as a medium to strong band around 1500-1600 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3000 (Broad, Strong) |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 (Medium-Strong) |

| Alkane (Cyclohexyl, Ethyl) | C-H Stretch | 2850 - 2950 (Strong) |

| Methylene (-CH₂-) | C-H Bend (Scissoring) | 1450 - 1470 (Medium) |

Mass Spectrometry (MS) Techniques, including GC-MS, for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides crucial information about the molecular weight of a compound and its structural features through the analysis of its fragmentation pattern. libretexts.org When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components of a mixture. nih.gov

In a typical electron ionization (EI) mass spectrum of 2-Cyclohexylethylamine (the free base of the hydrochloride salt), the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The high-energy ionization process causes the molecule to break apart into smaller, characteristic fragments. nih.gov

Key fragmentation patterns for 2-Cyclohexylethylamine would include:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For 2-Cyclohexylethylamine, this would involve the loss of a cyclohexylmethyl radical, resulting in a highly stable iminium cation fragment at m/z 30 ([CH₂=NH₂]⁺). This is often the most intense peak in the spectrum (the base peak).

Loss of Cyclohexyl Ring: Another significant fragmentation would be the cleavage of the bond between the ethyl chain and the cyclohexyl ring, leading to the loss of a cyclohexyl radical (83 Da) or cyclohexene (B86901) (82 Da).

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Cyclohexylethylamine

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Loss of an ethyl group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 44 | [C₂H₆N]⁺ | Cleavage at the beta-position to the nitrogen |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (Iminium ion) |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A new method was developed for the determination of a similar compound, 2-[(dimethylamino)methyl]cyclohexanone (DAMC), in Tramadol, which is based on derivatisation followed by a reversed-phase liquid chromatographic separation with UV detection. nih.gov This method proved to be simple, selective, and quantitative. nih.gov

For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (often with an acid like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives a good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The composition is optimized to achieve good separation in a reasonable time.

Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) would be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) could be employed for more sensitive detection.

By comparing the retention time of the sample peak to that of a known standard, the compound can be identified (qualitative analysis). The area of the peak is proportional to the concentration of the compound, allowing for precise quantification and purity determination (quantitative analysis).

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm or Mass Spectrometry (LC-MS) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for analyzing volatile and semi-volatile compounds. thermofisher.com It is particularly useful for monitoring the progress of a chemical reaction and for identifying the components of a product mixture. nih.gov

In the synthesis of 2-Cyclohexylethylamine, GC-MS can be used to:

Monitor Reaction Progress: Small aliquots can be taken from the reaction mixture over time. GC-MS analysis would show the disappearance of starting materials and the appearance of the 2-Cyclohexylethylamine product. The reaction is considered complete when the starting material peaks are no longer detected or their area ceases to decrease.

Identify Byproducts: The mass spectrometer provides structural information on all separated components, allowing for the identification of any impurities or byproducts formed during the reaction. nih.gov This "product profiling" is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize unwanted side reactions.

While many amines can be analyzed directly, sometimes derivatization is employed to improve their volatility and chromatographic peak shape, though this may not be necessary for 2-Cyclohexylethylamine. The resulting mass spectra can be compared against extensive libraries for confident identification of known compounds. nih.gov

Chiral Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of the research and quality control of chiral compounds such as this compound. Enantiomeric purity can significantly influence a compound's properties and interactions in a chiral environment. Analytical techniques for ee determination are designed to differentiate and quantify the two enantiomers of a chiral molecule. semanticscholar.org While specific research detailing the chiral separation of this compound is not extensively published, methods developed for structurally analogous compounds, particularly chiral phenylethylamines and their derivatives, are highly applicable. nih.govgoogle.com The primary methods for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), each employing a strategy to induce a separable difference between the enantiomers. semanticscholar.orgnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is one of the most prevalent and effective techniques for resolving enantiomers and determining their purity. nih.gov The most common approach involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.gov

Research Findings: For chiral amines structurally similar to this compound, polysaccharide-based CSPs are particularly effective. A study on the separation of cathine (B3424674) hydrochloride enantiomers, which also features a primary amine and a chiral center, demonstrated successful baseline separation using a Chiralpak AD-H column, which is based on an amylose (B160209) derivative. tsijournals.com The mobile phase composition was found to be crucial for achieving optimal resolution. A mixture of n-Heptane, ethanol (B145695), and a small amount of an amine modifier like Diethylamine (B46881) was effective. The diethylamine serves to reduce peak tailing and enhance the resolution between the enantiomer peaks. tsijournals.com The effect of column temperature is also a significant parameter, with studies showing that varying the temperature between 25-40°C can impact retention and resolution. tsijournals.com

The selection of the CSP is paramount. Common types used for separating chiral amines include:

Polysaccharide Derivatives: Columns with cellulose (B213188) or amylose carbamate (B1207046) derivatives coated on a silica support are widely used due to their broad applicability. tsijournals.com

Crown Ether-Based Phases: These are particularly useful for the chiral resolution of compounds containing a primary amino group. tsijournals.com

Cyclodextrin-Based Phases: These function by forming temporary inclusion complexes with the analyte enantiomers, with the stability of these diastereomeric complexes differing enough to allow for separation. nih.gov

An indirect method is also possible, which involves pre-column derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column. nih.gov

The following table summarizes typical conditions for the chiral separation of a related amine hydrochloride using HPLC with a CSP.

Table 1: HPLC Parameters for Chiral Separation of Cathine Hydrochloride

| Parameter | Condition | Reference |

| Chromatography System | Agilent 1200 series HPLC | tsijournals.com |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | tsijournals.com |

| Mobile Phase | n-Heptane / Ethyl alcohol / Diethylamine (92:8:0.1, v/v/v) | tsijournals.com |

| Flow Rate | 1.0 mL/min | tsijournals.com |

| Column Temperature | 25°C | tsijournals.com |

| Detection Wavelength | 220 nm | tsijournals.com |

| Injection Volume | 50 µL | tsijournals.com |

| Resolution (Rs) | > 2.0 | tsijournals.com |

Gas Chromatography (GC)

Gas Chromatography is another powerful tool for chiral analysis, offering high resolution. gcms.cz Similar to HPLC, both direct and indirect methods can be employed for the determination of enantiomeric excess.

Research Findings: The indirect method involves the derivatization of the chiral amine with a chiral reagent prior to analysis. For phenethylamine (B48288) analogs, S-(-)-N-(trifluoroacyl)-prolyl chloride has been used as a chiral derivatizing agent. nih.gov This reaction converts the enantiomers into a pair of diastereomers. These diastereomeric derivatives have different volatilities and can be separated on a standard achiral capillary GC column. This approach can enhance both stereoselectivity and sensitivity. nih.gov

The direct method utilizes a capillary column containing a chiral stationary phase. Derivatized cyclodextrins are commonly used as CSPs in GC. gcms.cz These phases create a chiral environment within the column, allowing for the direct separation of the enantiomers without prior derivatization. This method is often simpler as it eliminates the derivatization step.

The following table outlines representative parameters for the chiral analysis of phenethylamine drugs using GC after derivatization.

Table 2: GC Parameters for Chiral Analysis of Phenethylamine Derivatives

| Parameter | Condition | Reference |

| Analysis Type | Pre-column chiral derivatization | nih.gov |

| Derivatizing Agent | S-(-)-N-(fluoroacyl)-prolyl chloride | nih.gov |

| Column | Achiral Capillary GC Column | nih.gov |

| Detection | Mass Spectrometry (MS) / Flame-Ionization Detection (FID) | nih.gov |

| Application | Analysis of chiral amine drug enantiomers in various matrices | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a potent method for chiral separations, valued for its high efficiency, low sample consumption, and speed. mdpi.com In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Research Findings: The fundamental principle of chiral CE involves the differential interaction of enantiomers with the chiral selector as they migrate through the capillary under the influence of an electric field. This results in different electrophoretic mobilities for the enantiomers, leading to their separation. mdpi.com

Commonly used chiral selectors for amines include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins (e.g., hydroxypropyl-β-CD) are the most widely used chiral selectors due to their versatility and effectiveness. mdpi.comnih.gov

Chiral Crown Ethers: Effective for primary amines.

Proteins: Proteins can be used as chiral selectors, where recognition is based on a combination of hydrophobic, coulombic, and hydrogen bonding interactions. mdpi.com

A key advantage of CE is the ability to easily tune the separation by modifying the composition of the BGE, such as the type and concentration of the chiral selector and the pH of the buffer. mdpi.com This flexibility allows for the optimization of the method to achieve baseline resolution, which is essential for accurate quantification of enantiomeric impurities, often required to be at levels below 0.15%. mdpi.com

Table 3: Comparison of Chiral Analytical Techniques

| Technique | Principle | Advantages | Common Application |

| HPLC with CSP | Differential partitioning of enantiomers with a solid chiral stationary phase. | Broad applicability, well-established, robust, suitable for preparative scale. | Routine quality control, purity testing, and method development for a wide range of chiral drugs. nih.gov |

| GC with CSP/Derivatization | Differential interaction with a chiral stationary phase or separation of diastereomers based on volatility. | High resolution, high sensitivity (especially with MS detection). | Analysis of volatile and thermally stable chiral compounds; analysis after derivatization for non-volatile amines. nih.govgcms.cz |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a buffer containing a dissolved chiral selector. | High efficiency, fast analysis, low sample/reagent consumption, easy method development. | Enantiopurity analysis of pharmaceuticals, especially when sample volume is limited. mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry for predicting molecular properties. While no specific ab initio or DFT studies on 2-Cyclohexylethylamine (B1584594) hydrochloride were found, research on related cyclohexylamine (B46788) derivatives, such as 2-(cyclohexylamino)ethanesulfonic acid, has utilized these methods. For instance, DFT calculations using the B3LYP functional with various basis sets have been employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties like HOMO-LUMO energy gaps. nih.govresearchgate.net Such studies provide a roadmap for how these computational tools could be applied to 2-Cyclohexylethylamine hydrochloride to elucidate its structural and electronic characteristics.

A hypothetical DFT study on this compound would likely involve the following:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frequency Analysis: Calculating vibrational modes to confirm the optimized structure as a true minimum on the potential energy surface and to predict its infrared and Raman spectra.

Molecular Orbital Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. nih.gov

For a more precise understanding of electron-electron interactions, advanced electron correlation methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while computationally more intensive, provide a higher level of accuracy for properties like interaction energies and reaction barriers. No literature applying these advanced methods specifically to this compound was identified.

Prediction of Reactivity Profiles and Reaction Mechanisms through Computational Simulation

Computational simulations are instrumental in predicting how a molecule will behave in a chemical reaction.

Predicting the reactivity of this compound would involve computational studies to map out potential reaction pathways. This typically involves locating transition state structures and calculating activation energies. For example, computational studies on the reaction pathways of other organic molecules have successfully used DFT to rationalize reaction mechanisms. researchgate.net A similar approach for this compound could explore its potential involvement in reactions such as N-alkylation or acylation by modeling the transition states and intermediates. However, no such specific studies are currently available in the public literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions